S-((N-(3,4-Dimethoxyphenethyl)amidino)methyl) hydrogen thiosulfate

Description

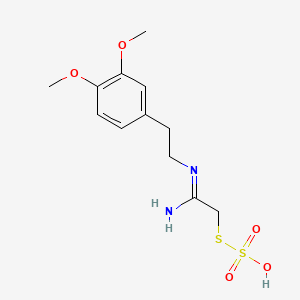

S-((N-(3,4-Dimethoxyphenethyl)amidino)methyl) hydrogen thiosulfate is a synthetic organosulfur compound characterized by a thiosulfate ester backbone linked to a 3,4-dimethoxyphenethylamidino moiety. Its structure comprises a central amidine group attached to a methylene bridge, which is further connected to the thiosulfate group (HSO₃-S-).

Properties

CAS No. |

40283-95-2 |

|---|---|

Molecular Formula |

C12H18N2O5S2 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

4-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-1,2-dimethoxybenzene |

InChI |

InChI=1S/C12H18N2O5S2/c1-18-10-4-3-9(7-11(10)19-2)5-6-14-12(13)8-20-21(15,16)17/h3-4,7H,5-6,8H2,1-2H3,(H2,13,14)(H,15,16,17) |

InChI Key |

IFKQSCSWOTVYMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN=C(CSS(=O)(=O)O)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiosulfuric acid hydrogen s-[2-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-iminoethyl]ester involves several steps. One common method includes the reaction of hydrogen sulfide (H2S) with sulfur trioxide (SO3) to form thiosulfuric acid (H2S2O3) . This intermediate can then react with the appropriate amine and imine derivatives to form the final ester compound. The reaction conditions typically involve low temperatures and anhydrous environments to prevent decomposition .

Industrial Production Methods

Industrial production of this compound is less common due to its instability. similar methods to the laboratory synthesis can be scaled up, involving careful control of temperature and moisture to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid hydrogen s-[2-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-iminoethyl]ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfur dioxide (SO2) and other sulfur oxides.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfur dioxide, hydrogen sulfide, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Thiosulfuric acid hydrogen s-[2-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-iminoethyl]ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiosulfuric acid hydrogen s-[2-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-iminoethyl]ester involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to downstream effects on cellular pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

S-((N-(3,4-Dimethylbenzyl)amidino)methyl) Hydrogen Thiosulfate

This analog replaces the dimethoxy groups with dimethyl substituents (CH₃ instead of OCH₃) on the benzyl ring. Key differences include:

- Solubility : The dimethyl variant exhibits lower polarity, reducing water solubility compared to the dimethoxy derivative.

- Electronic Effects: Methoxy groups are strong electron donors via resonance, enhancing the electron density of the aromatic ring, whereas methyl groups exert weaker inductive effects. This difference may alter interactions with biological targets, such as enzymes requiring electron-rich aromatic substrates .

4-[(3,4-Dimethoxyphenethyl)(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-isopropylbutanenitrile Hydrochloride (USP Verapamil Related Compound B)

Though distinct in backbone (nitrile vs. thiosulfate), this compound shares the 3,4-dimethoxyphenethyl group. The dimethoxy substitution pattern is critical in calcium channel blockers like verapamil, suggesting that the dimethoxy groups in the target compound may similarly enhance binding to hydrophobic pockets in proteins .

Functional Group Comparisons

Thiosulfate vs. Sulfhydryl or Carboxylic Acid Derivatives

Compounds such as caffeic acid (3,4-dihydroxybenzoic acid) and 5-hydroxy-3’,4’,7-trimethoxyflavone (, compounds 20 and 23) feature phenolic or carboxylic acid groups instead of thiosulfate. These groups confer distinct reactivities:

- Thiosulfate esters (target compound) are prone to hydrolysis under acidic conditions, releasing H₂S, a known signaling molecule.

- Phenolic acids exhibit antioxidant properties due to radical scavenging, while thiosulfate derivatives may modulate redox pathways via sulfane sulfur donation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.